N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels .
Mode of Action
The compound acts as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases . It binds to the active site of these enzymes, thereby preventing their activation and subsequent signal transduction . This interaction results in the inhibition of angiogenesis, thereby limiting the growth and spread of cancer cells .
Biochemical Pathways
By inhibiting VEGFR2, the compound disrupts the VEGF signaling pathway, which is primarily involved in angiogenesis . The downstream effects of this disruption include reduced vascular permeability and decreased proliferation and migration of endothelial cells . This ultimately leads to the inhibition of tumor growth and metastasis .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of angiogenesis, reduced vascular permeability, and decreased proliferation and migration of endothelial cells . These effects contribute to the inhibition of tumor growth and metastasis .
Biochemical Analysis
Biochemical Properties
This compound has been discovered as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases (TK) . It interacts with these enzymes, showing remarkably enhanced activity against both . The nature of these interactions is likely due to the specific structure of the compound, which allows it to bind effectively to these enzymes .
Cellular Effects
Its role as an inhibitor of Tie-2 and VEGFR2 suggests that it may influence cell function by affecting cell signaling pathways . These pathways are crucial for various cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N’-[2-fluoro-5-(trifluoromethyl)phenyl]urea involves its interaction with Tie-2 and VEGFR2 receptor tyrosine kinases . By inhibiting these enzymes, it can potentially affect various biochemical processes at the molecular level .
Preparation Methods
The synthetic routes and reaction conditions for GW768505A are not extensively detailed in the available literature. it is known that the compound is synthesized and provided in various forms, including as a free base . The compound is typically stored as a solid at -20°C for long-term stability .
Chemical Reactions Analysis
GW768505A undergoes various chemical reactions, primarily focusing on its inhibitory effects on specific kinases. It shows potent inhibition (71–88% inhibition at 100 nM) of tropomyosin-related kinases TRKA, TRKB, and TRKC . The compound’s reactions are mainly studied in vitro, where it demonstrates significant inhibition of cancer cell growth .
Scientific Research Applications
GW768505A is widely used in scientific research due to its dual inhibitory action on VEGFR2 and Tie-2. Its primary applications include:
Cancer Research: GW768505A is used to study its anti-angiogenic properties and its effects on cancer cell growth.
Angiogenesis Studies: The compound’s ability to inhibit VEGFR2 and Tie-2 makes it a valuable tool in studying angiogenesis, the process of new blood vessel formation.
Kinase Inhibition: GW768505A is used to investigate the inhibition of various kinases, including TRKA, TRKB, and TRKC.
Comparison with Similar Compounds
GW768505A is compared with other similar compounds, such as AD80 and GSK2606414. Among these, AD80 is noted to be more potent and effective in certain cellular models . The unique aspect of GW768505A lies in its dual inhibition of VEGFR2 and Tie-2, which distinguishes it from other kinase inhibitors .
Similar Compounds
Properties
IUPAC Name |
1-[4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F4N5O3/c1-38-18-9-4-15(5-10-18)23-21(22-24(32)33-13-34-25(22)39-23)14-2-7-17(8-3-14)35-26(37)36-20-12-16(27(29,30)31)6-11-19(20)28/h2-13H,1H3,(H2,32,33,34)(H2,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZIONRFHVNRJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F4N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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